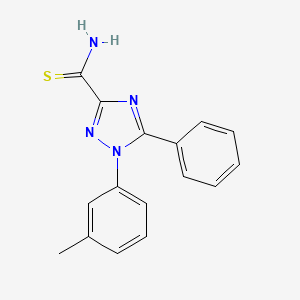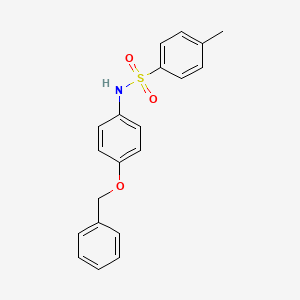
N-(4-(benzyloxy)phenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a p-toluenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide typically involves the reaction of 4-benzyloxyaniline with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar in structure but lacks the sulfonamide group.
4-Benzyloxyphenol: Contains a hydroxyl group instead of the sulfonamide group.
N-[4-(Benzyloxy)phenyl]glycinamide: Contains a glycinamide moiety instead of the p-toluenesulfonamide group.
Uniqueness
N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide is unique due to the presence of both the benzyloxy and p-toluenesulfonamide groups. This combination imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above. The sulfonamide group, in particular, is known for its ability to inhibit enzymes, making this compound valuable in medicinal chemistry.
Propriétés
Numéro CAS |
58750-86-0 |
|---|---|
Formule moléculaire |
C20H19NO3S |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
4-methyl-N-(4-phenylmethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO3S/c1-16-7-13-20(14-8-16)25(22,23)21-18-9-11-19(12-10-18)24-15-17-5-3-2-4-6-17/h2-14,21H,15H2,1H3 |
Clé InChI |
IKOCVYWQQREWMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14137858.png)
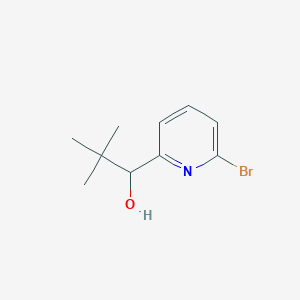

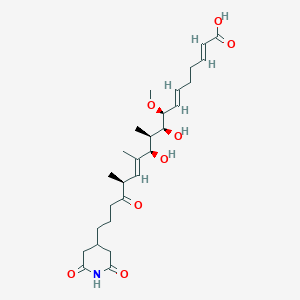

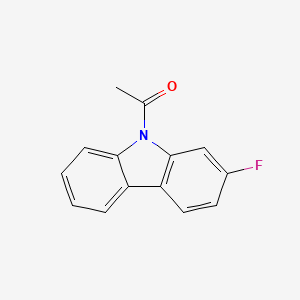
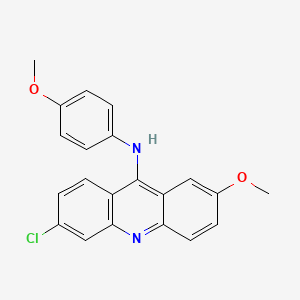

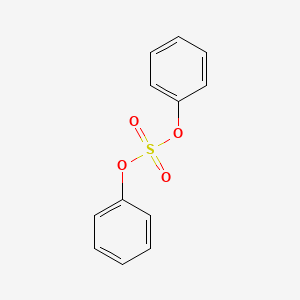

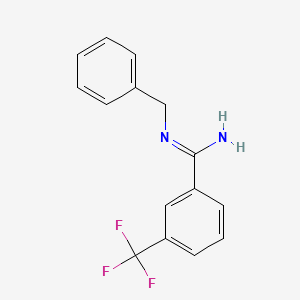
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14137927.png)
